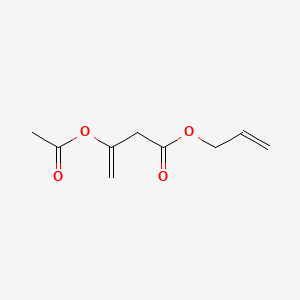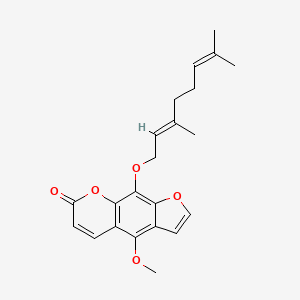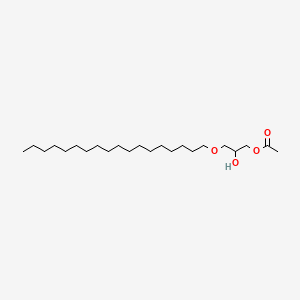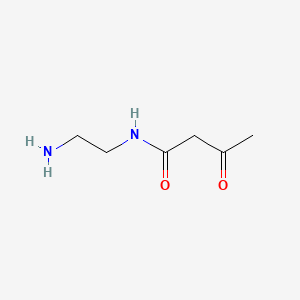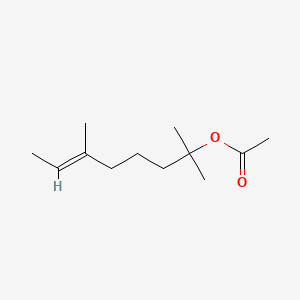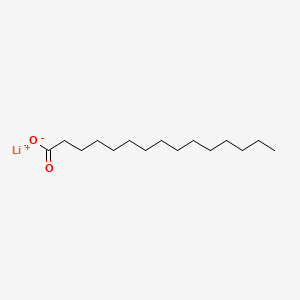
Lithium pentadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium pentadecanoate is a lithium salt of pentadecanoic acid, a saturated fatty acid with a 15-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium pentadecanoate can be synthesized through the neutralization of pentadecanoic acid with lithium hydroxide. The reaction typically involves dissolving pentadecanoic acid in an appropriate solvent, such as ethanol, and then adding lithium hydroxide solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where pentadecanoic acid and lithium hydroxide are combined under controlled conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products, yielding high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium pentadecanoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to produce lithium salts of shorter-chain fatty acids and carbon dioxide.
Reduction: Although less common, reduction reactions can convert this compound back to pentadecanoic acid.
Substitution: this compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used, often under anhydrous conditions.
Substitution: Various metal salts can be used to replace lithium in the compound, often in aqueous solutions.
Major Products Formed
Oxidation: Shorter-chain lithium carboxylates and carbon dioxide.
Reduction: Pentadecanoic acid.
Substitution: Metal carboxylates corresponding to the substituting metal.
Applications De Recherche Scientifique
Lithium pentadecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other lithium salts.
Biology: Studied for its potential effects on cellular processes and as a model compound for understanding the behavior of lithium salts in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of mood stabilization and neuroprotection.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of lithium pentadecanoate involves its dissociation into lithium ions and pentadecanoate ions in solution. The lithium ions can interact with various molecular targets, including enzymes and ion channels, modulating their activity. This interaction can affect cellular signaling pathways, leading to changes in cellular function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium stearate: Another lithium salt of a fatty acid, used as a thickening agent in lubricants and greases.
Lithium carbonate: Widely used in the treatment of bipolar disorder and as a precursor for other lithium compounds.
Lithium chloride: Used in organic synthesis and as a desiccant.
Uniqueness
Lithium pentadecanoate is unique due to its specific fatty acid chain length, which can influence its physical and chemical properties. This makes it distinct from other lithium salts of fatty acids, such as lithium stearate, which has a longer carbon chain.
Propriétés
Numéro CAS |
4499-93-8 |
|---|---|
Formule moléculaire |
C15H29LiO2 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
lithium;pentadecanoate |
InChI |
InChI=1S/C15H30O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2-14H2,1H3,(H,16,17);/q;+1/p-1 |
Clé InChI |
PCNUMQYMOJIMKN-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CCCCCCCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


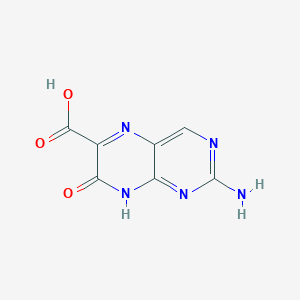

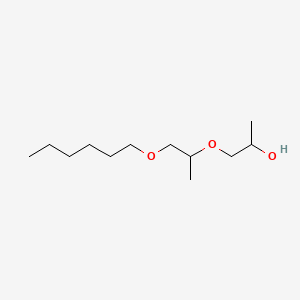

![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
